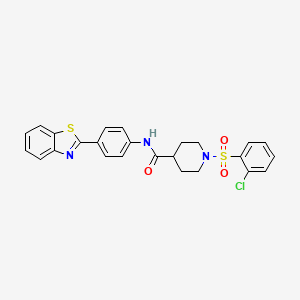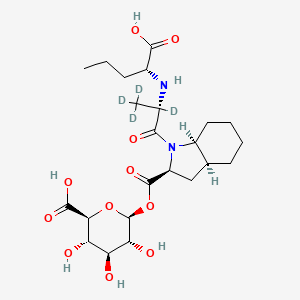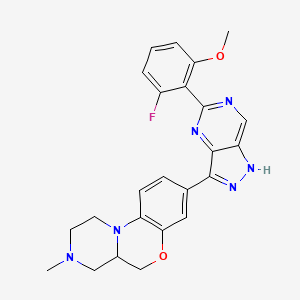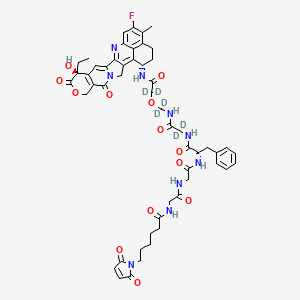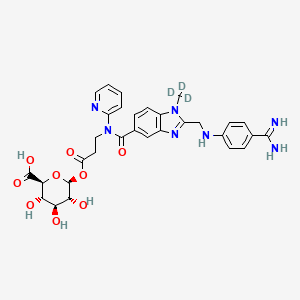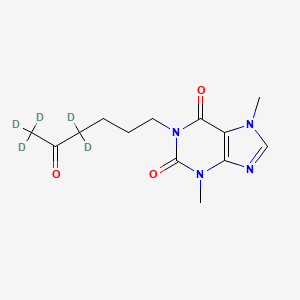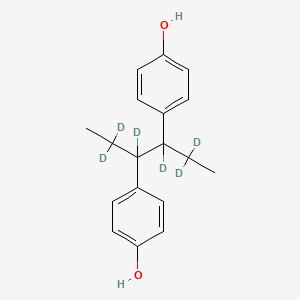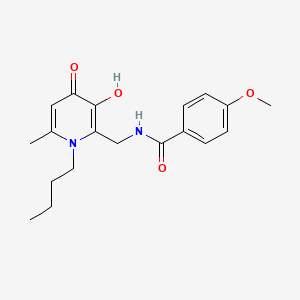
Antibacterial synergist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial synergist 1 is a compound known for its ability to enhance the effectiveness of antibiotics against resistant bacterial strains. It is particularly effective against biofilm-forming bacteria, which are often more resistant to conventional antibiotics. This compound has shown promise in overcoming antibiotic resistance, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may start with the preparation of a precursor compound, followed by a series of reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Antibacterial synergist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and ambient temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Scientific Research Applications
Antibacterial synergist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on bacterial biofilms and its potential to disrupt quorum sensing in bacteria.
Medicine: Investigated for its potential to enhance the efficacy of antibiotics and overcome antibiotic resistance in clinical settings.
Mechanism of Action
The mechanism of action of antibacterial synergist 1 involves multiple pathways:
Disruption of Biofilms: It inhibits the formation of bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.
Quorum Sensing Inhibition: It interferes with the quorum sensing mechanisms of bacteria, which are communication pathways that regulate gene expression and virulence factors.
Synergistic Effects: It enhances the activity of antibiotics by increasing their penetration into bacterial cells and disrupting bacterial cell membranes.
Comparison with Similar Compounds
Antibacterial synergist 1 can be compared with other similar compounds, such as:
Echinatin: Another antibacterial synergist that inhibits quorum sensing and biofilm formation in bacteria.
Ginkgetin: Known for its antibiofilm and antibacterial synergist properties against Escherichia coli.
Nisin-Citric Acid Complex: A synergistic antimicrobial system used in food and drug preservation.
Uniqueness: this compound is unique due to its potent ability to inhibit biofilm formation and quorum sensing, making it highly effective against resistant bacterial strains. Its versatility in various scientific research applications further distinguishes it from other compounds .
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(1-butyl-3-hydroxy-6-methyl-4-oxopyridin-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24) |
InChI Key |
ASJNWOPCCOKNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


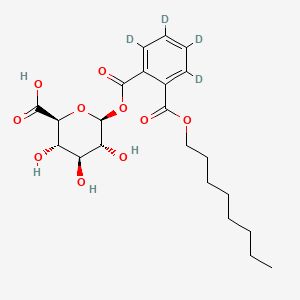
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)



